(3-Aminophenyl)methanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

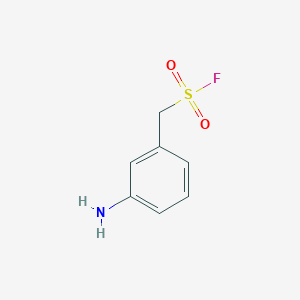

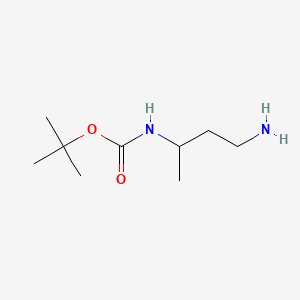

“(3-Aminophenyl)methanesulfonyl fluoride” is a chemical compound with the molecular weight of 189.21 . The IUPAC name for this compound is also “(3-aminophenyl)methanesulfonyl fluoride” and its InChI code is "1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2" .

Molecular Structure Analysis

The molecular structure of “(3-Aminophenyl)methanesulfonyl fluoride” can be represented by the InChI code "1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2" . This indicates that the molecule consists of a benzene ring (phenyl group) with an amino group at the 3-position and a methanesulfonyl fluoride group attached to the benzene ring.It has a storage temperature of 4 degrees Celsius . The country of origin is UA .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Biochemical Applications

Acceleration of Acetylcholinesterase Reaction Rates : (3-Aminophenyl)methanesulfonyl fluoride is noted for its ability to influence the reaction rates of acetylcholinesterase with certain inhibitors. Substituted ammonium ions can significantly accelerate the reaction rate of the enzyme with this compound, shedding light on the enzyme's catalytic mechanisms and potential for selective inhibition strategies (Kitz & Wilson, 1963).

Fluoride's Effect on Enzymatic Reactions : Research has explored how fluoride impacts the reactions between methanesulfonates and acetylcholinesterase, revealing that fluoride inhibits sulfonylation but not desulfonylation. This finding is crucial for understanding the selective inhibition of enzymes by fluorine-containing compounds and their potential therapeutic applications (Greenspan & Wilson, 1970).

Synthetic Chemistry and Fluorination Techniques

Novel Routes to Vinyl Fluorides : The compound has been used as a precursor in the development of new synthetic pathways. For instance, a study detailed a two-step route to vinyl fluorides starting from fluoromethyl phenyl sulfone, highlighting the compound's role in facilitating the synthesis of fluorine-containing molecules (McCarthy et al., 1990).

Development of Sulfonyl Fluoride Probes : Recent advancements have focused on the synthesis of aliphatic sulfonyl fluorides, with (3-Aminophenyl)methanesulfonyl fluoride playing a key role in the development of reactive probes for chemical biology and molecular pharmacology. This research underscores the growing interest in sulfonyl fluorides for their versatile applications in scientific research (Xu et al., 2019).

Environmental and Chemical Stability

Understanding Fluoride's Role in Environmental Stability : Studies have delved into the chemical and environmental stability of fluorine-containing compounds like (3-Aminophenyl)methanesulfonyl fluoride. Research comparing the stability and reactivity of sulfonyl fluorides with other organofluorophosphorus compounds provides insights into their potential environmental impact and safety considerations (Snow & Barger, 1988).

Safety and Hazards

“(3-Aminophenyl)methanesulfonyl fluoride” is associated with certain safety hazards. The safety information pictograms associated with this compound are GHS05 and GHS07 . The hazard statements include H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

Eigenschaften

IUPAC Name |

(3-aminophenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJCISFPCDZFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminophenyl)methanesulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)

![1,3-dimethyl-6-{4-[(4-methylphenyl)acetyl]-1,4-diazepan-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882273.png)

![Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2882280.png)

![(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2882282.png)

![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2882289.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2882291.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate;dihydrochloride](/img/structure/B2882293.png)